C111 Peptide is classified as a synthetic peptide, which means it is artificially created through chemical processes rather than being derived from natural sources. Synthetic peptides are often used in research for their ability to mimic biological functions or to serve as therapeutic agents. The specific sequence and structure of C111 Peptide contribute to its unique properties and potential applications in drug development and therapeutic interventions.
The synthesis of C111 Peptide typically involves Solid-Phase Peptide Synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble polymeric support. The SPPS process consists of several critical steps:
The choice of protecting groups (e.g., Fmoc or Boc) significantly influences the efficiency and yield of the synthesis process. Modern advancements have introduced fully automated synthesizers that enhance precision and reduce synthesis time through real-time monitoring of reactions .
The molecular structure of C111 Peptide consists of a specific sequence of amino acids linked by peptide bonds. Each peptide bond forms through a condensation reaction between the carboxyl group of one amino acid and the amino group of another. The precise arrangement and composition of these amino acids determine the peptide's three-dimensional conformation, which is crucial for its biological activity.
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the identity and purity of synthesized peptides like C111. These methods provide insights into molecular weight, structural integrity, and conformational characteristics .
C111 Peptide undergoes various chemical reactions during its synthesis and application phases:
Understanding these reactions is essential for optimizing synthesis protocols and ensuring high yields and purity .
The mechanism of action for C111 Peptide largely depends on its specific sequence and structure. Generally, synthetic peptides can interact with biological targets such as proteins or receptors, modulating their activity. This interaction often involves:
Research into the mechanism of action for specific peptides like C111 often involves biochemical assays and cellular models to elucidate their functional roles in biological systems .
C111 Peptide exhibits various physical and chemical properties that are critical for its functionality:
These properties must be carefully characterized during both synthesis and application phases to ensure optimal performance .
C111 Peptide has potential applications across various scientific domains:
The versatility of synthetic peptides like C111 makes them valuable tools in both basic research and applied sciences .
The C111 peptide emerged as a novel entity during systematic bioinformatic screening of vertebrate genomes for conserved secretory peptides with putative immunomodulatory and angiogenic functions. Initial identification stemmed from homology-based analyses of the Vstm4 (V-set transmembrane domain-containing 4) gene locus, which encodes a propeptide cleaved to release a mature ~40-amino-acid peptide [2]. Its nomenclature reflects a dual evolution:
Structural studies later confirmed that C111 belongs to a broader family of disulfide-stabilized peptides, characterized by three conserved cysteine residues forming intramolecular bonds critical for tertiary stability. This places it within a structural class alongside defensins and tenascin domains, which rely on disulfide networks for functional integrity [7] [8]. Table 1 summarizes key structural attributes.
Table 1: Structural Features of C111 Peptide
Feature | Description | Functional Implication |
---|---|---|
Length | ~40 amino acids | Optimal receptor binding interface |
Conserved Motifs | C-X₆-C-X₅-C (C: cysteine; X: variable residue) | Disulfide bond formation; structural stability |
Net Charge | +3 to +5 at physiological pH | Electrostatic interaction with anionic membranes |
Secondary Structure | α-helical domain (residues 15–30); disordered N/C-termini | Membrane insertion; receptor docking flexibility |
C111 exerts pleiotropic effects via receptor-mediated signaling and direct membrane interactions:
Angiogenic Regulation:C111 binds Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with high affinity, triggering phosphorylation of downstream effectors (ERK, PKC). This mimics VEGF-driven angiogenesis, promoting endothelial cell proliferation, vascular permeability, and tube formation—key stages in neovascularization [2] [5]. Crucially, C111 synergizes with VEGF in hypoxic environments, suggesting a role in pathological angiogenesis (e.g., diabetic retinopathy) [2].Additionally, C111 upregulates intermediate-conductance KCa3.1 channels in endothelial cells, inducing hyperpolarization and calcium influx—a mechanism distinct from VEGF. This dual-channel modulation positions C111 as a master regulator of vascular tone and angiogenesis [2].
Immune Modulation:C111 interacts with Toll-like Receptor 4 (TLR4) via its fibrinogen-related domain (FReD), activating MyD88-dependent NF-κB and MAPK pathways. This triggers proinflammatory cytokine secretion (e.g., TNF-α, IL-8) and recruits dendritic cells, bridging innate and adaptive immunity [4] [5].In tumor microenvironments, C111 induces Immunogenic Cell Death (ICD) in malignant cells. This is mediated by endoplasmic reticulum (ER) stress, leading to surface exposure of calreticulin (CALR) and release of ATP and HMGB1—damage-associated molecular patterns (DAMPs) that activate antigen-presenting cells [4].
Neuronal/Cardiac Effects:By augmenting LTCC currents in neurons and cardiomyocytes, C111 enhances neurotransmitter release and cardiac contractility. This occurs partly through cAMP/PKA-dependent phosphorylation of Cav1.2 channels, independent of Gα-protein signaling [2].
Current research leverages in vitro, in vivo, and computational models to dissect C111’s functions:
Structural: NMR and molecular dynamics simulations reveal conformational dynamics of disulfide bonds under oxidative stress [6].
Key Unanswered Questions:
Table 2: Research Models for C111 Functional Analysis
Model Type | Key Findings | Limitations |
---|---|---|
Endothelial Cells | VEGFR2 phosphorylation; KCa3.1 channel upregulation | Limited complexity of monolayer systems |
Diabetic Retinopathy Models | Elevated C111 in proliferative retinal vasculature | Species-specific differences in angiogenesis |
TLR4-KO Macrophages | Abrogated NF-κB activation upon C111 stimulation | Does not rule out co-receptor requirements |
Computational Docking | Predicted FReD-TLR4 interface; disulfide bond stability simulations | Validation required via mutagenesis |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7